6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives involves multiple steps, including bromination, esterification, substitution with NaOMe in the presence of CuI, Birch reduction, Curtius rearrangement, and hydrogenolysis, leading to biologically active compounds with an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).
Molecular Structure Analysis
Conformational analysis, including UV-VIS, MESP, NLO, and NMR studies, has been conducted to provide insight into the molecular structure and stability of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol. This analysis includes vibrational assignments through Raman and IR spectroscopy, molecular electrostatic potential (MESP) evaluations, and non-linear optical (NLO) properties investigations (Arivazhagan, Kavitha, & Subhasini, 2014).
Chemical Reactions and Properties
The compound undergoes selective O-methyloxime formation from its derivatives, showcasing its reactivity and the potential for further chemical modifications. The structural and stereochemical configurations of these derivatives have been elucidated through X-ray crystallography, highlighting the compound's versatility in chemical reactions (Collins, Fallon, & Skene, 1994).
Physical Properties Analysis
The physical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol derivatives have been thoroughly studied, including their crystal structures and the synthesis of complex organoboron compounds. These studies offer valuable information on the physical characteristics and stability of these compounds under various conditions (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).
Chemical Properties Analysis
Research into the compound's chemical properties includes its role in the synthesis of novel oximes and their evaluation as inhibitors in biological systems. This exploration into its chemical behavior further underscores the compound's potential in various chemical and biological applications (Zhuang & Hartmann, 1998).
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Summary of the Application : “6-Methoxy-1,2,3,4-tetrahydroquinoline” is used as a chemical reagent, an organic intermediate, and in fine chemicals . It’s also used in pharmaceutical research and development .
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the design, synthesis, and study of new propanamide derivatives with expected anti-bacterial activity .
- Methods of Application or Experimental Procedures : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Results or Outcomes : Some of the synthesized compounds exhibited potent antibacterial activity against various bacterial strains, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium .
-
Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the design, synthesis, and study of new propanamide derivatives with expected anti-bacterial activity .
- Methods of Application or Experimental Procedures : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their potential antibacterial activity .
- Results or Outcomes : Some of the synthesized compounds exhibited potent antibacterial activity against various bacterial strains, including Streptococcus pneumonia, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10,12H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYTZERMKCBGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CC2)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516276 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
1447-87-6 | |
Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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